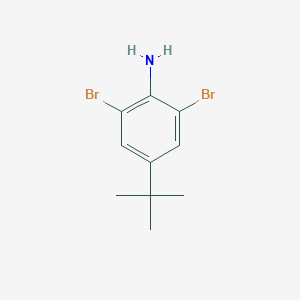
2,6-二溴-4-叔丁基苯胺
概述
描述
2,6-Dibromo-4-tert-butylaniline: is an organic compound with the chemical formula C10H13Br2N . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position. This compound appears as a colorless to pale yellow crystalline solid and is known for its solubility in common organic solvents like chloroform, toluene, and dichloromethane, while being almost insoluble in water .
科学研究应用
2,6-Dibromo-4-tert-butylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its structural properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the field of oncology.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions:
2,6-Dibromo-4-tert-butylaniline can be synthesized through the bromination of 4-tert-butylaniline. The process involves the following steps :
Starting Material: 4-tert-butylaniline.
Bromination: The 4-tert-butylaniline is reacted with bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Purification: The reaction mixture is then purified through crystallization or other suitable purification methods to obtain the final product.
Industrial Production Methods:
In an industrial setting, the production of 2,6-dibromo-4-tert-butylaniline follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
化学反应分析
Types of Reactions:
2,6-Dibromo-4-tert-butylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated aniline derivatives.
作用机制
The mechanism of action of 2,6-dibromo-4-tert-butylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and tert-butyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to changes in the enzyme’s conformation and function .
相似化合物的比较
2,4-Dibromoaniline: Similar structure but with bromine atoms at the 2 and 4 positions.
4-tert-Butylaniline: Lacks the bromine substitutions.
2,6-Dibromoaniline: Lacks the tert-butyl group.
Uniqueness:
2,6-Dibromo-4-tert-butylaniline is unique due to the presence of both bromine atoms and the tert-butyl group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
2,6-dibromo-4-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHTXNYXDWPZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375594 | |
| Record name | 2,6-dibromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-67-5 | |
| Record name | 2,6-Dibromo-4-(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-4-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyl)-2,6-dibromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dibromo-4-tert-butylaniline in the synthesis of poly(1,3-phenylene-2-amino-1,3-phenylene)s?
A1: 2,6-Dibromo-4-tert-butylaniline acts as a monomer in the palladium-catalyzed cross-coupling polycondensation reaction. [] It reacts with 1,3-phenylenebis(trimethylene boronate) to form the repeating unit of the polymer chain. The bromine atoms on 2,6-Dibromo-4-tert-butylaniline act as reactive sites for the palladium catalyst, enabling the formation of carbon-carbon bonds with the boronic ester groups of 1,3-phenylenebis(trimethylene boronate).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


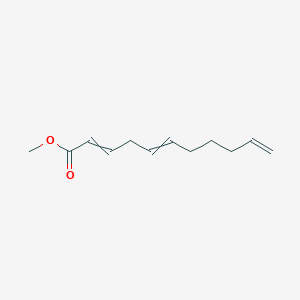

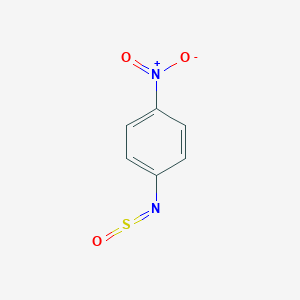

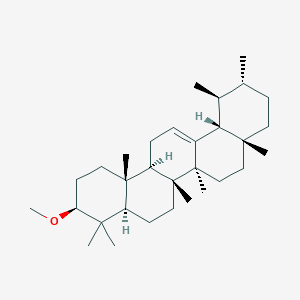
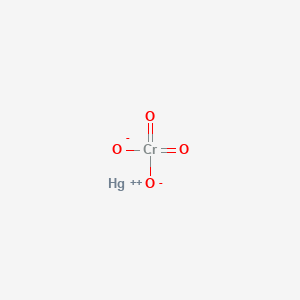
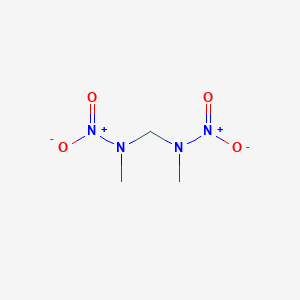
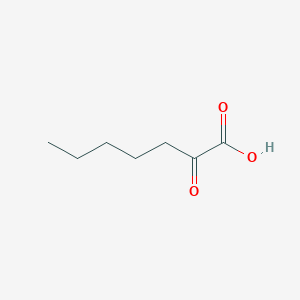
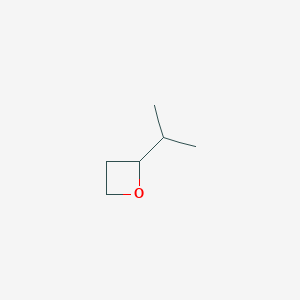



![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

